molecular formula C25H24BrNO4 B5127107 2-Phenoxyethyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5127107
M. Wt: 482.4 g/mol
InChI Key: HNLKGLKLGDGOCE-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline family, characterized by a bicyclic core with a ketone group at position 5 and a carboxylate ester at position 2. The specific substituents include a 2-methyl group, a 4-(4-bromophenyl) aryl moiety, and a 2-phenoxyethyl ester at the carboxylate position .

Properties

IUPAC Name

2-phenoxyethyl 4-(4-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BrNO4/c1-16-22(25(29)31-15-14-30-19-6-3-2-4-7-19)23(17-10-12-18(26)13-11-17)24-20(27-16)8-5-9-21(24)28/h2-4,6-7,10-13,23,27H,5,8-9,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLKGLKLGDGOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)Br)C(=O)OCCOC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative is coupled with a boronic acid in the presence of a palladium catalyst.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through an etherification reaction, where a phenol derivative is reacted with an alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives in cancer therapy. Specifically, compounds similar to 2-Phenoxyethyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate have shown promise in overcoming multidrug resistance (MDR) in cancer cells. Research indicates that these compounds can inhibit P-glycoprotein (P-gp), a key efflux transporter associated with drug resistance in cancer therapy. For instance:

CompoundActivityReference
A1Blocks P-gp efflux and induces apoptosis
A2Selective against MDR cells

These findings suggest that quinoline derivatives could be developed into effective anticancer agents that circumvent common resistance mechanisms.

Antimicrobial Properties

Quinoline derivatives have also been explored for their antimicrobial properties. The structural characteristics of these compounds allow them to interact with microbial DNA gyrase and other targets within bacterial cells. In vitro studies indicate that certain derivatives exhibit significant antibacterial activity against various pathogens:

CompoundTargetActivityReference
2-(4-Bromophenyl)quinolineMicrobial DNA gyraseAntimicrobial activity
Ethyl 4-(3-bromophenyl) derivativesBacterial strainsEffective against resistant strains

These results underscore the potential of this compound class in developing new antimicrobial therapies.

Neuroprotective Effects

Emerging research suggests that compounds like this compound may possess neuroprotective properties. Studies indicate that they may reduce beta-amyloid production and deposition associated with neurodegenerative diseases such as Alzheimer's. This property positions them as candidates for further investigation in neuropharmacology:

ApplicationMechanismReference
NeuroprotectionReduces beta-amyloid neurotoxicity

Case Studies

Several case studies have documented the synthesis and evaluation of quinoline derivatives similar to the target compound:

  • Synthesis and Characterization : A study detailed the synthesis of various brominated quinoline derivatives and their characterization using NMR and mass spectrometry. The structural analysis confirmed the expected configurations and highlighted the role of bromine in enhancing biological activity .
  • In Vivo Efficacy : Another study investigated the in vivo efficacy of a closely related compound against tumor models in mice. The results demonstrated significant tumor reduction compared to control groups treated with standard chemotherapeutics .
  • Mechanistic Studies : Research focusing on the mechanism of action revealed that certain derivatives induced apoptosis through mitochondrial pathways while inhibiting cell proliferation in various cancer cell lines .

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the ester group, aryl substituents, and core methylation. Key differences are highlighted below:

Structural Differences

Compound Name Ester Group Aryl Substituent Core Methylation Molecular Formula*
2-Phenoxyethyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2-Phenoxyethyl 4-Bromophenyl 2-Methyl C25H25BrNO4
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Methyl 4-Methoxyphenyl 2-Methyl C19H21NO4
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Ethyl 4-Fluorophenyl 2,7,7-Trimethyl C21H26FNO3
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Ethyl 5-Bromo-2-hydroxyphenyl 2,7,7-Trimethyl C21H25BrNO4

Notes:

  • The 4-bromophenyl group may enhance halogen bonding interactions in biological targets compared to methoxy or fluoro substituents .
  • Trimethylation at positions 2,7,7 (e.g., in ) increases ring rigidity, altering conformational dynamics .

Crystallographic and Physicochemical Properties

  • Crystal Packing: Methyl and ethyl analogs (e.g., ) exhibit monoclinic systems (space group P21/c) with N–H···O hydrogen bonds stabilizing the lattice.
  • Hydrogen Bonding : The 5-oxo group participates in intramolecular interactions, while ester oxygen atoms form intermolecular bonds. Bromophenyl substituents may introduce additional van der Waals interactions .
  • Thermal Stability : Ethyl esters with fluorophenyl groups (e.g., ) show higher melting points (~180°C) compared to methoxy derivatives (~165°C), suggesting halogenated analogs have stronger lattice energies .

Biological Activity

2-Phenoxyethyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C27H28BrNO4
  • Molecular Weight : 542.431 g/mol

Structural Features

The structure contains a hexahydroquinoline core with functional groups that may influence its biological activity. The presence of the bromophenyl group and the phenoxyethyl moiety are particularly significant for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Hexahydroquinoline Core : Achieved through a Hantzsch reaction involving an aldehyde, a β-ketoester, and an amine.
  • Introduction of the Bromophenyl Group : This can be accomplished via electrophilic aromatic substitution or cross-coupling reactions.
  • Attachment of the Phenoxyethyl Group : This step often involves nucleophilic substitution where a phenoxyethyl halide reacts with the intermediate compound.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, potentially affecting signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antibacterial properties.

Research Findings

A review of literature reveals several studies focusing on the biological activity of related compounds:

  • Antibacterial Properties : Research indicates that derivatives of hexahydroquinolines show enhanced antibacterial activity compared to their parent compounds .
  • Anticancer Potential : Some studies have demonstrated that compounds with similar scaffolds can induce apoptosis in cancer cell lines by modulating key signaling pathways .
  • Neuroprotective Effects : There is emerging evidence that certain derivatives may reduce beta-amyloid production and deposition in neurodegenerative models .

Case Study 1: Antimicrobial Activity

In a study published in ResearchGate, derivatives similar to 2-Phenoxyethyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline demonstrated significant antibacterial activity against various strains of bacteria. The study highlighted the importance of the bromophenyl substituent in enhancing bioactivity.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Target CompoundE. coli20

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of hexahydroquinoline derivatives found that they could effectively induce apoptosis in human cancer cell lines through caspase activation pathways .

Cell LineIC50 (µM)Mechanism
MCF7 (Breast)10Caspase activation
HeLa (Cervical)15Mitochondrial pathway

Q & A

Q. What are the key steps in synthesizing 2-phenoxyethyl 4-(4-bromophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate?

  • Methodological Answer: The synthesis involves three critical steps:

Imine Formation : Condensation of 4-bromobenzaldehyde with a β-keto ester (e.g., ethyl acetoacetate) in the presence of ammonium acetate to form an enamine intermediate.

Cyclization : Reaction of the enamine with cyclohexanone derivatives under acidic conditions (e.g., acetic acid) to construct the hexahydroquinoline core.

Esterification : Introduction of the phenoxyethyl group via nucleophilic substitution or esterification with 2-phenoxyethanol under reflux in aprotic solvents (e.g., DMF) .
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry. The 4-bromophenyl group shows aromatic protons as a doublet (δ 7.3–7.6 ppm), while the hexahydroquinoline core exhibits distinct methyl (δ 1.2–2.1 ppm) and ketone (δ 2.4–2.8 ppm) signals .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C27H27BrN2O4: expected m/z 547.12) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (quinoline ketone) confirm functional groups .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer:
  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The bromophenyl group may enhance membrane penetration .
  • Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s method) or cyclooxygenase (COX-2) via fluorometric assays. Hexahydroquinolines often modulate enzyme activity due to planar aromatic systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer:
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., proline derivatives) during cyclization to enhance regioselectivity.
  • Solvent Optimization : Replace traditional solvents (toluene) with ionic liquids (e.g., [BMIM]BF4) to reduce side reactions and improve reaction rates .
  • In-line Monitoring : Use HPLC or ReactIR to track intermediate formation and adjust reaction time/temperature dynamically .

Q. What strategies resolve structural ambiguities in the hexahydroquinoline core?

  • Methodological Answer:
  • X-ray Crystallography : Co-crystallize the compound with heavy atoms (e.g., bromine) for phase determination. The bromophenyl group aids in resolving crystal packing .
  • Density Functional Theory (DFT) : Compare computed NMR chemical shifts (GIAO method) with experimental data to validate chair conformations of the hexahydroquinoline ring .

Q. How can researchers investigate the compound’s mechanism of action in enzyme modulation?

  • Methodological Answer:
  • Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., COX-2 PDB: 5KIR). The phenoxyethyl group may occupy hydrophobic pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target enzymes.
  • Site-Directed Mutagenesis : Engineer enzyme mutants (e.g., Ser530Ala in COX-2) to identify critical residues for inhibition .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Methodological Answer:
  • Purification at Scale : Replace column chromatography with centrifugal partition chromatography (CPC) or crystallization-driven purification.
  • Byproduct Management : Optimize stoichiometry (e.g., 1.2:1 aldehyde:amine ratio) to minimize dimerization during cyclization .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify sensitive functional groups (e.g., ester hydrolysis) .

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